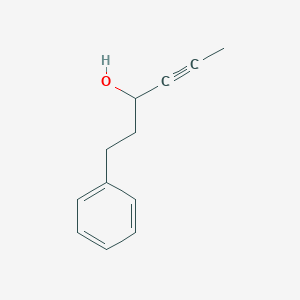

1-Phenyl-4-hexyn-3-OL

Übersicht

Beschreibung

Dodecylphosphate, also known as monododecyl phosphate, is an alkyl phosphate ester with the molecular formula C₁₂H₂₇O₄P. It is commonly used in research related to surface chemistry, particularly in the study of lipid bilayers and membrane proteins. As an anionic surfactant, dodecylphosphate is used in model membrane systems to mimic the physicochemical properties of natural phospholipids .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dodecylphosphat kann durch die Reaktion von Dodecanol mit Phosphorylchlorid (POCl₃) in Gegenwart einer Base wie Pyridin synthetisiert werden. Die Reaktion verläuft typischerweise unter milden Bedingungen, und das Produkt wird durch Umkristallisation oder Destillation gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Dodecylphosphat durch Veresterung von Dodecanol mit Phosphorsäure hergestellt. Dieser Prozess beinhaltet das Erhitzen der Reaktanten unter Rückflussbedingungen und die Verwendung eines Katalysators wie Schwefelsäure, um die Reaktion zu erleichtern. Das resultierende Produkt wird dann neutralisiert und gereinigt, um hochreines Dodecylphosphat zu erhalten .

Arten von Reaktionen:

Oxidation: Dodecylphosphat kann Oxidationsreaktionen eingehen, um Dodecylphosphorsäure zu bilden.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Reagenzien wie Natriumhydroxid oder andere starke Basen werden verwendet.

Hydrolyse: Saure oder basische Bedingungen mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Wichtigste gebildete Produkte:

Oxidation: Dodecylphosphorsäure.

Substitution: Verschiedene substituierte Phosphate, abhängig vom verwendeten Nucleophil.

Hydrolyse: Dodecanol und Phosphorsäure.

Wissenschaftliche Forschungsanwendungen

Dodecylphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Tensid in der Synthese von Nanopartikeln und zur Stabilisierung von Emulsionen verwendet.

Biologie: Wird in der Untersuchung von Lipiddoppelschichten und Membranproteinen eingesetzt, da es die Eigenschaften natürlicher Phospholipide nachahmt.

Medizin: Untersucht wegen seines potenziellen Einsatzes in Medikamententrägersystemen aufgrund seiner Fähigkeit, Mizellen und Vesikel zu bilden.

Industrie: Wird in der Formulierung von Reinigungsmitteln, Kosmetika und Körperpflegeprodukten eingesetzt

5. Wirkmechanismus

Dodecylphosphat übt seine Wirkung in erster Linie durch seine tensidartigen Eigenschaften aus. Es reduziert die Oberflächenspannung wässriger Lösungen, wodurch es Mizellen und Vesikel bilden kann. Diese Strukturen können hydrophobe Moleküle einschließen, wodurch Dodecylphosphat nützlich für die Medikamentenabgabe und andere Anwendungen wird. Zu den beteiligten molekularen Zielen und Signalwegen gehören Wechselwirkungen mit Lipiddoppelschichten und Membranproteinen, die die Untersuchung der Membrandynamik und Protein-Lipid-Wechselwirkungen erleichtern .

Ähnliche Verbindungen:

Laurylphosphat: Ähnliche Struktur, aber mit unterschiedlichen Kettenlängen.

Dodecanolphosphat: Ein weiterer Alkylphosphatester mit ähnlichen Eigenschaften.

Dodecylsulfat: Ein Sulfatester mit ähnlichen tensidartigen Eigenschaften, aber unterschiedlicher chemischer Reaktivität.

Einzigartigkeit: Dodecylphosphat ist einzigartig aufgrund seiner spezifischen Kettenlänge und Phosphatestergruppe, die ihm besondere physikalisch-chemische Eigenschaften verleihen. Seine Fähigkeit, natürliche Phospholipide nachzuahmen, macht es besonders wertvoll in der biologischen Forschung .

Wirkmechanismus

Dodecylphosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to form micelles and vesicles. These structures can encapsulate hydrophobic molecules, making dodecylphosphate useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the study of membrane dynamics and protein-lipid interactions .

Vergleich Mit ähnlichen Verbindungen

Lauryl phosphate: Similar in structure but with different chain lengths.

Dodecanol phosphate: Another alkyl phosphate ester with similar properties.

Dodecyl sulfate: A sulfate ester with similar surfactant properties but different chemical reactivity.

Uniqueness: Dodecylphosphate is unique due to its specific chain length and phosphate ester group, which confer distinct physicochemical properties. Its ability to mimic natural phospholipids makes it particularly valuable in biological research .

Eigenschaften

IUPAC Name |

1-phenylhex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWNTYACJOKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635997 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184577-40-0 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

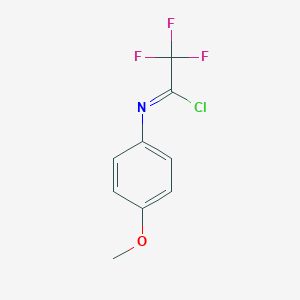

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B24257.png)